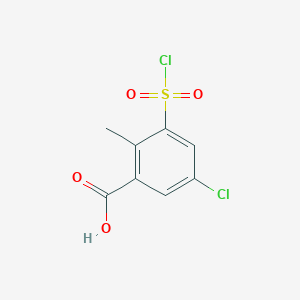

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Description

BenchChem offers high-quality 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-chlorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDYJDXVZIMUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Methyl-3-Chlorosulfonyl-5-Chlorobenzoic Acid

Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Methyl-3-chlorosulfonyl-5-chlorobenzoic acid is a highly specialized trisubstituted benzene derivative serving as a critical electrophilic scaffold in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups: a carboxylic acid (C-1), a chlorosulfonyl group (C-3), and a chlorine atom (C-5). This guide details its physicochemical profile, regioselective synthesis, and application as a precursor for bioactive sulfonamides.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a derivative of 2-methyl-5-chlorobenzoic acid (CAS 7499-06-1).[1] The introduction of the chlorosulfonyl group (-SO₂Cl) at the 3-position is governed by the directing effects of the existing substituents, creating a molecule with dual electrophilic centers.

Physicochemical Profile (Predicted & Analogous Data)

| Property | Value / Description | Note |

| Chemical Formula | C₈H₆Cl₂O₄S | |

| Molecular Weight | 269.10 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Typical of chlorosulfonyl benzoic acids |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Hydrolyzes in water/alcohols |

| Melting Point | 145–155 °C (Estimated) | Based on isomeric analogs |

| Reactivity | High moisture sensitivity | Rapid hydrolysis to sulfonic acid |

| Storage | Inert atmosphere (N₂/Ar), <4°C | Desiccated storage required |

Synthesis Protocol: Regioselective Chlorosulfonation

The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The 2-methyl group is an ortho/para activator, while the 5-chloro and 1-carboxyl groups are deactivators.

-

Directing Logic: The 2-methyl group strongly activates the 3-position (ortho). The 5-chloro group directs ortho to itself (positions 4 and 6), but position 3 is electronically favored due to the resonance donation from the methyl group and the meta-alignment with the carboxyl group.

Experimental Workflow

Precursor: 2-methyl-5-chlorobenzoic acid (CAS 7499-06-1) Reagent: Chlorosulfonic acid (ClSO₃H) - Acts as both solvent and reagent.

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl gas.

-

Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0–5 °C using an ice/salt bath.

-

Addition: Slowly add solid 2-methyl-5-chlorobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Critical: Maintain temperature <10 °C to prevent uncontrolled exotherms.

-

Reaction:

-

Allow the mixture to warm to room temperature (25 °C) over 1 hour.

-

Heat gradually to 60–80 °C and hold for 3–5 hours. Observation: Evolution of HCl gas indicates reaction progress.

-

-

Quenching (Workup):

-

Cool the reaction mass to ambient temperature.

-

Pour the reaction mass slowly onto crushed ice (10x weight of acid) with vigorous stirring. Safety Note: Violent reaction; wear full PPE.

-

-

Isolation: Filter the precipitated solid immediately. Wash with cold water (3x) to remove residual acid.

-

Drying: Dissolve the wet cake in Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Reaction Pathway Diagram

Caption: Electrophilic aromatic substitution pathway highlighting the ortho-directing influence of the methyl group.

Reactivity & Downstream Applications

The core utility of 2-methyl-3-chlorosulfonyl-5-chlorobenzoic acid lies in its chemoselective derivatization . The sulfonyl chloride (-SO₂Cl) is significantly more reactive towards nucleophiles than the carboxylic acid (-COOH), allowing for stepwise functionalization.

Key Transformations

-

Sulfonamide Formation: Reaction with ammonia or primary amines yields sulfonamides, a scaffold common in diuretics (e.g., thiazide-like drugs) and antihypertensives.

-

Conditions: Amine (2.0 equiv), THF/DCM, 0 °C.

-

-

Esterification: Protection of the carboxylic acid with methanol/H₂SO₄.

-

Friedel-Crafts Acylation: The acid chloride derivative can cyclize to form fused ring systems (e.g., isoindolinones).

Functionalization Workflow

Caption: Chemoselective divergence allows independent modification of the sulfonyl and carboxyl groups.

Safety & Handling Guidelines

Hazard Classification: Corrosive (Skin Corr.[2] 1B), Moisture Sensitive.[3]

-

Engineering Controls: All operations involving the chlorosulfonyl derivative must be performed in a functioning fume hood due to the release of HCl and potential hydrolysis.

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the quenching step.

-

Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate (NaHCO₃) or lime before cleanup.

-

Incompatibility: Reacts violently with water, strong bases, and alcohols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82009, 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]

-

Organic Syntheses (1940). Chlorosulfonation of Acetanilide (General Protocol Analog). Organic Syntheses, Coll. Vol. 2, p.32. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Executive Summary: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a bifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Possessing both a carboxylic acid and a highly reactive sulfonyl chloride group, it serves as a critical building block for the synthesis of a diverse range of complex molecules, particularly sulfonamides. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis, reactivity, and key applications, offering researchers and drug development professionals a consolidated resource for leveraging this versatile intermediate.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory compliance. 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is characterized by a benzene ring substituted at specific positions with chloro, chlorosulfonyl, methyl, and carboxylic acid groups. While its systematic name is descriptive, several synonyms and registry numbers are used interchangeably in literature and commercial catalogs.

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| Primary Name | 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid | - |

| Synonym | 3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid | ChemScene[1] |

| CAS Number | 1702890-75-2 | ChemScene[1] |

| Molecular Formula | C₈H₆Cl₂O₄S | ChemScene[1] |

| SMILES | O=C(O)C1=CC(=CC(Cl)=C1C)S(=O)(=O)Cl | ChemScene[1] |

Note: The numbering of substituents on the benzene ring can vary, leading to the synonym "3-Chloro-5-(chlorosulfonyl)-2-methylbenzoic acid," which refers to the same molecule.

Physicochemical and Computational Properties

Understanding the physical and chemical properties of a compound is essential for designing synthetic routes, purification strategies, and formulation processes.

Table 2: Key Physicochemical and Computational Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 269.10 | g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 71.44 | Ų | ChemScene[1] |

| LogP (octanol-water partition coefficient) | 2.27412 | - | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | - | ChemScene[1] |

| Hydrogen Bond Donors | 1 | - | ChemScene[1] |

| Rotatable Bonds | 2 | - | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | - | ChemScene[1] |

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid involves the chlorosulfonation of its precursor, 5-chloro-2-methylbenzoic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring. The starting material, 5-chloro-2-methylbenzoic acid, is a known compound.[2]

The causality behind this choice of reaction is twofold:

-

Availability of Starting Material : 5-chloro-2-methylbenzoic acid is a readily accessible precursor.

-

Directness of the Reaction : Chlorosulfonation is a well-established and efficient method for installing sulfonyl chloride moieties onto aromatic rings.

Caption: Plausible synthetic workflow for the target compound.

Core Reactivity: A Bifunctional Linchpin

The synthetic utility of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid stems from its two distinct reactive functional groups: the carboxylic acid and the sulfonyl chloride .

-

Sulfonyl Chloride Group : This is a highly reactive electrophile.[3][4] The sulfur atom is electron-deficient due to the attached oxygen and chlorine atoms, making it susceptible to attack by nucleophiles.[3] This reactivity is the cornerstone of sulfonamide synthesis, where amines readily displace the chloride to form a stable sulfonamide bond.[4]

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation (forming an amide bond), or reduction. This allows for a second point of diversification in a synthetic scheme.

This dual reactivity enables its use as a scaffold, allowing for sequential or orthogonal modifications to build molecular complexity.

Applications in Research and Drug Development

The primary application of this compound and its analogs is as an intermediate in the synthesis of biologically active molecules. The sulfonyl chloride moiety is a precursor to the sulfonamide group, a privileged scaffold in medicinal chemistry found in a wide range of FDA-approved drugs.[5]

Key Application Areas:

-

Pharmaceutical Synthesis : As a building block for creating new chemical entities (NCEs), particularly those containing a sulfonamide functional group which is prevalent in diuretic, antibiotic, and anti-inflammatory drugs.

-

Agrochemical Development : Used in the synthesis of novel herbicides and pesticides.[6] For example, related structures like 2-amino-5-chloro-3-methylbenzoic acid are crucial intermediates for insecticides like Chlorantraniliprole.[7]

Caption: Key derivatization pathways from the core molecule.

Experimental Protocols

The protocols described below are generalized procedures intended to be adapted by qualified scientists based on the specific properties of the substrates used.

Protocol 1: General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol details the reaction of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid with a generic primary amine.

Rationale: The reaction is a nucleophilic acyl substitution at the sulfonyl sulfur. A non-nucleophilic base (e.g., pyridine or triethylamine) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the reactant amine. Anhydrous conditions are critical as the sulfonyl chloride can readily hydrolyze to the corresponding sulfonic acid in the presence of water.

Step-by-Step Methodology:

-

Preparation : To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq).

-

Dissolution : Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Cooling : Cool the solution to 0 °C using an ice bath. This is to control the initial exotherm of the reaction.

-

Addition of Amine and Base : In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

-

Reaction : Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes.

-

Warm to Room Temperature : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Work-up :

-

Quench the reaction by adding dilute aqueous HCl (e.g., 1M) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product via column chromatography on silica gel or recrystallization to yield the final sulfonamide.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Characterization by HPLC-MS

This protocol provides a self-validating system to assess the purity of the synthesized derivatives and to confirm their molecular weight.

Rationale: High-Performance Liquid Chromatography (HPLC) separates the components of the mixture based on their affinity for the stationary phase, allowing for purity assessment. The Mass Spectrometer (MS) detector then ionizes the eluted components and measures their mass-to-charge ratio, providing definitive confirmation of the product's molecular weight.

Methodology:

-

Sample Preparation : Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

HPLC-MS System :

-

Column : C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A : Water with 0.1% formic acid (for protonation in positive ion mode).

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Flow Rate : 0.5 - 1.0 mL/min.

-

-

Gradient Elution :

-

Start with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Linearly increase the percentage of Mobile Phase B to 95-100% over 10-15 minutes.

-

Hold at high organic content for 2-3 minutes to wash the column.

-

Return to initial conditions and equilibrate for 3-5 minutes before the next injection.

-

-

Detection :

-

UV Detector : Monitor at multiple wavelengths (e.g., 214 nm and 254 nm).

-

Mass Spectrometer : Use an electrospray ionization (ESI) source in positive or negative ion mode. Scan a mass range appropriate for the expected product (e.g., m/z 100-1000).

-

-

Data Analysis :

-

Integrate the peak area in the UV chromatogram to determine the purity of the sample.

-

Analyze the mass spectrum of the main peak to confirm the presence of the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion corresponding to the expected molecular weight of the synthesized derivative.

-

Safety and Handling

As a reactive chemical intermediate, 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid requires careful handling.

-

Hazards : It is a corrosive substance. The sulfonyl chloride group is highly moisture-sensitive and will react with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl).

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation.[1]

Conclusion

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a valuable and versatile chemical intermediate. Its bifunctional nature, combining a stable carboxylic acid with a highly reactive sulfonyl chloride, provides a powerful platform for synthetic chemists. A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is crucial for its effective and safe utilization in the discovery and development of new pharmaceuticals and other advanced chemical products.

References

-

PubChem. 5-Chloro-2-methylbenzoic acid. National Institutes of Health. Available from: [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18403–18407. Available from: [Link]

-

Fiveable. Sulfonyl Chloride Definition. Available from: [Link]

-

Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Available from: [Link]

-

Chem-Impex International. 2-Chloro-5-(methylsulfonyl)benzoic acid. Available from: [Link]

-

Mishra, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 47, 116379. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid [quickcompany.in]

C8H6Cl2O4S: Chemo-Metric Analysis, Impurity Profiling, and Synthetic Utility

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Analytical Chemists, and Process Engineers

Executive Summary & Chemical Identity

The molecular formula C8H6Cl2O4S does not refer to a single marketed active pharmaceutical ingredient (API) but rather represents a critical class of structural isomers utilized as key starting materials (KSMs) or monitored as process-related impurities in the synthesis of sulfonamide and sulfone-based therapeutics.

Most notably, this formula corresponds to 2,6-Dichloro-4-(methylsulfonyl)benzoic acid , a known impurity (Impurity 9) in the synthesis of Vismodegib (a Hedgehog pathway inhibitor). It also represents Methyl 4-chloro-2-(chlorosulfonyl)benzoate , a reactive intermediate for sulfonamide synthesis.

This guide details the physicochemical properties, specific isomeric applications, and analytical protocols for differentiating these species in a regulated drug development environment.

Physicochemical Characterization

| Property | Value | Notes |

| Molecular Formula | C8H6Cl2O4S | |

| Average Molecular Weight | 269.10 g/mol | Used for gravimetric preparation. |

| Monoisotopic Mass | 267.9364 Da | Based on |

| Isotope Pattern | M (100%), M+2 (68%), M+4 (11%) | Distinctive "9:6:1" approximate ratio due to Cl |

| Degree of Unsaturation | 5 | Benzene ring (4) + Carbonyl/Sulfonyl unsaturation. |

Structural Isomers & Pharmaceutical Relevance

In drug development, distinguishing between isomers of C8H6Cl2O4S is vital for establishing causality in impurity profiling.

Isomer A: 2,6-Dichloro-4-(methylsulfonyl)benzoic acid

-

Context: Impurity in Vismodegib manufacturing.

-

Mechanism of Formation: Vismodegib requires 2-chloro-4-(methylsulfonyl)benzoic acid as a coupling partner. Over-chlorination during the synthesis of this starting material leads to the 2,6-dichloro analog (C8H6Cl2O4S).

-

Toxicological Relevance: As a structural analog of the API, it can compete for active sites or alter metabolic clearance (CYP450 interactions).

Isomer B: Methyl 4-chloro-2-(chlorosulfonyl)benzoate[1][2]

-

Context: Electrophilic building block.

-

Utility: The chlorosulfonyl group (-SO

Cl) is highly reactive toward amines, making this a scaffold for synthesizing sulfonamide libraries. -

Stability: Moisture sensitive; hydrolyzes to the corresponding sulfonic acid.

Note on Homology (Tienilic Acid)

Researchers often confuse this formula with Tienilic Acid (C13H8Cl2O4S). Note that C8H6Cl2O4S lacks the thiophene ring present in Tienilic Acid. If your mass spectrum shows m/z ~331, you are likely dealing with Tienilic Acid, not the C8 species discussed here.

Synthetic Pathways & Impurity Origin (Vismodegib Case Study)

Understanding the origin of the C8H6Cl2O4S impurity allows for process control. The diagram below illustrates how process deviations (over-chlorination) generate this specific impurity during the synthesis of the Vismodegib precursor.

Figure 1: Origin of the C8H6Cl2O4S impurity (Isomer A) during the chlorination of benzoic acid precursors. Control of stoichiometry is required to prevent the formation of the dichloro-species.

Analytical Protocols: Differentiation & Quantification

To validate the identity of C8H6Cl2O4S, a self-validating LC-MS/MS workflow is required. The presence of two chlorine atoms provides a unique isotopic signature that aids in confirmation.

Mass Spectrometry Parameters (HRMS)

-

Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic/sulfonic acids).

-

Isotopic Confirmation: Verify the intensity ratio of m/z 266.9 : 268.9 : 270.9 is approximately 100 : 65 : 10 . Deviations suggest matrix interference or incorrect assignment.

Chromatographic Separation (HPLC)

Isomer B (Methyl ester) is significantly more hydrophobic than Isomer A (Free acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B (Elute polar acids/Isomer A).

-

2-10 min: Ramp to 95% B (Elute esters/Isomer B).

-

-

Detection: UV @ 254 nm (aromatic ring) and MS (SIM mode).

Fragmentation Logic (MS/MS)

Use collision-induced dissociation (CID) to distinguish isomers:

-

Isomer A (Benzoic Acid type): Primary loss of CO

(44 Da).-

Transition: 267 -> 223.

-

-

Isomer B (Sulfonyl Chloride type): Primary loss of SO

or Cl.-

Transition: 267 -> 203 (Loss of SO

).

-

Figure 2: Analytical decision tree for differentiating major C8H6Cl2O4S isomers based on polarity and fragmentation patterns.

References

-

PubChem Compound Summary. "Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CID 3020661)."[4] National Library of Medicine. [Link]

-

PubChem Compound Summary. "Benzoic acid, 2,5-dichloro-4-(methylsulfonyl)- (CID 14257016)." National Library of Medicine. [Link]

-

U.S. Food and Drug Administration (FDA). "Vismodegib (Erivedge) Prescribing Information." [Link]

Sources

- 1. PubChemLite - Methyl 2-chloro-6-(chlorosulfonyl)benzoate (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 4-chloro-3-(chlorosulfonyl)-5-methylbenzoic acid (C8H6Cl2O4S) [pubchemlite.lcsb.uni.lu]

- 3. scielo.br [scielo.br]

- 4. Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C8H6Cl2O4S | CID 3020661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Procurement and Application Guide: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

[1]

Executive Summary

Compound Identity: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid CAS Registry Number: 1423028-58-3 Chemical Formula: C₈H₆Cl₂O₄S Molecular Weight: 269.10 g/mol [1][2]

This guide serves as a critical resource for medicinal chemists and procurement specialists sourcing 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid .[1] Unlike commodity chemicals, this compound is a specialized arylsulfonyl chloride building block .[1] Its dual functionality—combining a reactive chlorosulfonyl group (electrophile) with a carboxylic acid (nucleophile/electrophile depending on protection)—makes it a high-value scaffold for synthesizing sulfonamide-based libraries, particularly in the development of diuretics, antihypertensives, and kinase inhibitors.[1]

Critical Advisory: Users frequently confuse this compound with 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4), a precursor to the insecticide Chlorantraniliprole.[1] Verify the CAS 1423028-58-3 and the presence of the chlorosulfonyl (-SO₂Cl) moiety before purchase.[1]

Supply Chain Landscape & Procurement Intelligence

Sourcing this intermediate requires navigating a landscape of "virtual inventory."[1] While many aggregators list the compound, few maintain physical stock due to its moisture sensitivity.[1]

Supplier Categorization Matrix

| Supplier Tier | Characteristics | Typical Lead Time | Recommended For |

| Tier 1: Global Catalog Leaders (e.g., Sigma-Aldrich, Fisher) | High QA/QC, often re-sourcing from Tier 2.[1] Higher price point. | 1–2 Weeks (if domestic) | GMP/GLP projects requiring full documentation.[1] |

| Tier 2: Specialized Building Block Vendors (e.g., Enamine, Combi-Blocks, BLD Pharm) | Likely to hold physical stock.[1] Focus on diversity synthesis. | 3–7 Days | Discovery chemistry, library synthesis (mg to g scale). |

| Tier 3: Custom Synthesis / CROs (e.g., ChemScene, WuXi AppTec) | Made-to-order.[1] High flexibility on scale.[1] | 4–8 Weeks | Scale-up (>100g) or when stock is depleted.[1] |

Procurement Decision Logic

The following diagram outlines the decision process for selecting a supplier based on project urgency and scale.

Figure 1: Strategic sourcing workflow for moisture-sensitive building blocks.

Technical Specifications & Quality Control (QC)

Critical Quality Attributes (CQAs)

The chlorosulfonyl group is highly susceptible to hydrolysis.[1] A "95%" purity label on a bottle stored improperly can degrade to <50% active material within weeks.[1]

-

Purity Specification: ≥95% (HPLC/NMR).

-

Major Impurity: 5-Chloro-2-methyl-3-sulfobenzoic acid (Hydrolysis product).[1]

-

Detection: LC-MS will show a mass shift from parent (M+H not typically observed for sulfonyl chlorides; look for methyl ester derivative if running methanolysis) to the sulfonic acid form [M+H]+ = 251 (approx).[1]

-

Visual Cue: Pure compound is typically an off-white to beige solid.[1] Wet/sticky appearance indicates hydrolysis (HCl generation).[1]

-

-

Identity Verification:

Handling & Storage Protocol

Synthetic Utility & Application Guide

Reactivity Profile

The molecule contains three distinct functional sites:[3]

-

Chlorosulfonyl (-SO₂Cl): Most reactive.[1] Reacts with amines, alcohols, and nucleophiles.[1]

-

Carboxylic Acid (-COOH): Can be coupled using standard amide coupling reagents (HATU, EDC), but requires protection if the sulfonamide formation is the first step.[1]

-

Aryl Chloride (-Cl): Potential handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) in later stages, though sterically hindered by the methyl group.[1]

Primary Workflow: Sulfonamide Library Generation

The most common application is the synthesis of sulfonamide derivatives.[1] The following protocol minimizes hydrolysis side-reactions.

Standard Operating Procedure (SOP): Sulfonamide Formation

-

Reagents: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq), Amine (R-NH₂, 1.1 eq), Base (DIPEA or Pyridine, 2.5 eq).[1]

-

Solvent: Anhydrous DCM or THF.[1] Avoid DMF if possible (can react with sulfonyl chlorides at high temps).[1]

-

Temperature: 0°C to Room Temperature.

Step-by-Step:

-

Dissolve the amine and base in anhydrous DCM under Nitrogen.[1]

-

Cool to 0°C.

-

Add the sulfonyl chloride building block portion-wise (solid) or dropwise (if dissolved in DCM).[1]

-

Monitor by TLC/LC-MS (look for disappearance of starting material; quench aliquot with methanol for monitoring).[1]

-

Workup: Wash with 1N HCl (to remove excess amine/pyridine) -> Brine -> Dry over MgSO₄.[1]

Synthetic Pathway Diagram[3][4]

Figure 2: Synthesis and downstream application pathway. Green path indicates desired transformation.[1]

Safety & EHS Considerations

-

Corrosivity: The compound releases Hydrogen Chloride (HCl) gas upon contact with moisture.[1] It causes severe skin burns and eye damage.[1][4][5][6]

-

PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat are mandatory.[1] Handle only in a fume hood.

-

Spill Cleanup: Do not use water.[1][4] Neutralize with sodium bicarbonate or lime before disposal.[1]

References

-

Chemical Identity & CAS Verification National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 82009 (Parent Acid).[1] Retrieved from Note: Specific chlorosulfonyl derivative CAS 1423028-58-3 is indexed in specialized chemical catalogs.[1]

-

Supplier & Catalog Data ChemSRC (2025).[1][6] 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid - CAS 1423028-58-3.[1][7] Retrieved from [1]

-

General Synthesis of Chlorosulfonyl Benzoic Acids Shah, D. et al. (2010).[1] "Chlorosulfonation of benzoic acid derivatives."[1][6] Journal of Chemical Research.[1] (General methodology reference for chlorosulfonation protocols).

-

Safety Data Sheet (SDS) Framework Fisher Scientific (2025).[1] Safety Data Sheet for Benzoic acid, 2-(chlorosulfonyl)-, methyl ester (Analogous reactivity).[1] Retrieved from [1]

Sources

- 1. 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 120914-33-2_CAS号:120914-33-2_1,2-dimethyl-3-phenyl-1,2,4-benzotriazine - 化源网 [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chem960.com [chem960.com]

Solubility profile of chlorosulfonyl benzoic acid derivatives

The Solubility Profile and Technical Handling of Chlorosulfonyl Benzoic Acid Derivatives

Executive Summary

Chlorosulfonyl benzoic acid derivatives (e.g., 3-chlorosulfonylbenzoic acid, 4-chlorosulfonylbenzoic acid) are critical bifunctional intermediates in medicinal chemistry and chemical biology. Possessing both a carboxylic acid (

However, their utility is often compromised by a solubility-stability paradox : the very functional group required for reactivity (sulfonyl chloride) is thermodynamically unstable in the polar protic solvents (water, alcohols) often needed to dissolve the benzoic acid moiety. This guide provides a technical roadmap for navigating these competing properties, offering validated protocols for solubility profiling, handling, and isolation.

Physicochemical Profile & Structure-Property Relationships (SPR)

These derivatives exhibit a unique "Dual-Functionality" that dictates their solubility behavior.

-

The Head (Carboxylic Acid): Provides pH-dependent solubility and hydrogen bonding capability. It is responsible for the high melting points (typically >130°C) due to intermolecular dimerization.

-

The Tail (Sulfonyl Chloride): A highly electrophilic, lipophilic moiety. It drives solubility in organic solvents (DCM, THF) but is the site of rapid hydrolytic degradation.

Predicted Solubility Profile

Data synthesized from chemical behavior and homologous series (e.g., benzenesulfonyl chlorides).

| Solvent Class | Representative Solvents | Solubility Rating | Reactivity Risk | Technical Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Preferred. Excellent for extraction and reactions. |

| Polar Aprotic | THF, Acetonitrile, Acetone | High | Low* | Stable only if anhydrous. Trace water triggers rapid hydrolysis. |

| Aromatic | Toluene, Benzene | Moderate | Low | Good for recrystallization (often requires heat). |

| Polar Protic | Water, Methanol, Ethanol | Variable | CRITICAL | Do not use for storage. Soluble but rapidly decomposes to sulfonic acid. |

| Ethers | Diethyl Ether, MTBE | Moderate | Low | Useful for precipitation/washing. |

Critical Insight: The electron-withdrawing nature of the carboxylic acid group (Hammett

) makes the sulfonyl chloride sulfur more electrophilic than in simple benzenesulfonyl chloride. Consequently, 3- and 4-chlorosulfonylbenzoic acids hydrolyze faster than tosyl chloride or benzenesulfonyl chloride.

The Hydrolysis Challenge: Mechanism & Kinetics

Understanding the degradation pathway is essential for accurate solubility profiling. In aqueous media, the compound does not merely "dissolve"; it reacts.

Degradation Pathway Diagram

Figure 1: Irreversible hydrolysis pathway converting the lipophilic sulfonyl chloride into the highly water-soluble sulfonic acid.

Kinetic Implications for Researchers:

-

False Solubility Readings: A "clear solution" in water/buffer often indicates complete decomposition to sulfobenzoic acid, not stable dissolution.

-

pH Sensitivity: Base catalysis (e.g., using NaOH to dissolve the carboxylic acid) exponentially accelerates sulfonyl chloride hydrolysis.

-

Temperature Control: Hydrolysis rates roughly double for every 10°C increase. All aqueous manipulations must occur at 0–5°C .

Experimental Protocols

Protocol A: Validated Solubility Screening (The "Inert" Method)

Use this protocol to determine solubility without degradation.

-

Preparation: Dry all glassware and use anhydrous solvents (stored over molecular sieves).

-

Solvent Selection: Choose non-nucleophilic solvents: DCM, THF, Acetonitrile, or Toluene.

-

Procedure:

-

Weigh 10 mg of derivative into a vial.

-

Add solvent in 100 µL increments.

-

Vortex for 30 seconds between additions.

-

Endpoint: Visual clarity.

-

-

Calculation: Solubility (

) = Mass (mg) / Volume (mL).

Protocol B: Kinetic Solubility Assessment (For Biological Assays)

Use this when aqueous buffers are unavoidable (e.g., biological screening).

-

Stock Solution: Prepare a 10 mM stock in anhydrous DMSO . (Verify DMSO dryness; water content >0.1% causes degradation).

-

Dosing: Spike the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) to reach final concentration (e.g., 100 µM).

-

Time-Point Analysis:

-

Immediately inject onto HPLC (t=0).

-

Inject at t=5, 15, 30, 60 mins.

-

-

Data Output: Plot Peak Area vs. Time.

-

Stable: >90% remaining at 60 mins.

-

Unstable: Calculate half-life (

). -

Note: The hydrolysis product (sulfobenzoic acid) will elute much earlier (near void volume) on Reverse Phase C18 columns.

-

Protocol C: Synthesis & Isolation Workflow

Optimized to maximize yield of the intact sulfonyl chloride.

Figure 2: Synthesis and isolation workflow emphasizing temperature control to prevent hydrolysis.

Handling, Storage & Disposal

Storage Stability

-

Condition: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

-

Desiccation: Essential. Moisture is the primary degradation vector.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas if corrosion is observed.

Disposal (Safety Critical)

Do NOT simply wash bulk quantities down the drain. The reaction with water releases HCl gas and heat.

-

Neutralization: Prepare a dilute solution of Sodium Bicarbonate (

) or Sodium Hydroxide ( -

Slow Addition: Add the chlorosulfonyl benzoic acid derivative slowly to the stirred basic ice bath.

-

Verification: Check pH is neutral/basic before disposal into aqueous waste streams.

References

-

Synthesis & Mechanism: BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.

-

Derivatization Application: Kuda, O., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry.

-

Solubility & Recrystallization: ResearchGate. (2022). Solubility of Benzoic Acid and its Derivatives in Organic Solvents.

-

Hydrolysis Kinetics: Canadian Journal of Chemistry. (1971). Sulfonyl Chloride Kinetics: Solvolysis of Benzenesulfonyl Chlorides.

-

Safety & Disposal: BenchChem. (2025). Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals.

Difference between 5-chlorosulfonyl and 3-chlorosulfonyl isomers

An In-depth Technical Guide on the Core Differences Between 5-Chlorosulfonyl and 3-Chlorosulfonyl Isomers

Executive Summary

In the landscape of medicinal chemistry and drug development, sulfonyl chlorides are indispensable intermediates, serving as versatile handles for the synthesis of sulfonamides and other crucial pharmacophores. The regiochemical placement of the chlorosulfonyl (-SO₂Cl) group on an aromatic scaffold profoundly influences the molecule's synthetic accessibility, reactivity, spectroscopic signature, and ultimately, its biological activity. This guide provides a detailed technical analysis of the fundamental differences between 5-chlorosulfonyl and 3-chlorosulfonyl isomers, using a substituted aromatic ring as a model system. We will explore the governing principles of regioselectivity in their synthesis, compare their reactivity profiles, delineate methods for their spectroscopic differentiation, and discuss the strategic implications of isomer selection in drug design.

The Strategic Importance of Sulfonyl Moieties in Drug Design

The sulfonyl group is a cornerstone in modern drug design for several reasons. Its tetrahedral geometry and ability to act as a potent hydrogen-bond acceptor allow it to form strong, directional interactions with biological targets.[1] Furthermore, introducing a sulfonyl group can modulate a compound's physicochemical properties, such as solubility and metabolic stability, thereby improving its pharmacokinetic profile.[1] The chlorosulfonyl group, in particular, is a highly reactive electrophile, providing a direct gateway to a diverse array of sulfonamide derivatives, which are present in numerous FDA-approved drugs.[2][3] The choice of where to install this critical functional group on a molecular scaffold is therefore a decision with far-reaching consequences.

Synthesis via Electrophilic Aromatic Substitution: A Matter of Regioselectivity

The primary route for introducing a chlorosulfonyl group onto an aromatic ring is through chlorosulfonation, a classic Electrophilic Aromatic Substitution (EAS) reaction. The regiochemical outcome of this reaction is not arbitrary; it is dictated by the electronic nature of the substituents already present on the ring.

Mechanistic Underpinnings

Chlorosulfonation is typically performed using chlorosulfonic acid (ClSO₃H). The reaction proceeds via the attack of the electron-rich aromatic π-system on the electrophilic sulfur atom. The substituent on the ring directs the incoming electrophile to specific positions.

-

Activating, Ortho-, Para-Directing Groups (e.g., -CH₃, -OCH₃): These electron-donating groups (EDGs) activate the ring towards EAS and direct the incoming chlorosulfonyl group primarily to the ortho and para positions.

-

Deactivating, Meta-Directing Groups (e.g., -NO₂, -C(O)R): These electron-withdrawing groups (EWGs) deactivate the ring and direct the incoming electrophile to the meta position.

Let's consider the chlorosulfonation of toluene, where the methyl group is an ortho-, para-director. The major products will be 2-methylbenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride. The formation of 3-methylbenzenesulfonyl chloride (the "3-isomer" relative to the methyl group) is significantly disfavored.

This principle explains the prevalence of certain isomeric patterns. For many drug scaffolds, such as isatin, the existing carbonyl groups are deactivating and direct electrophilic attack to the 5- and 7-positions, making 5-chlorosulfonylisatin a readily accessible and common intermediate.[4] The corresponding 3-chlorosulfonyl isomer is not observed via this direct route.

Caption: Factors influencing sulfonyl chloride reactivity.

Influence on the Aromatic Scaffold

The -SO₂Cl group strongly deactivates the aromatic ring towards further electrophilic substitution. It also increases the acidity of any N-H or O-H protons attached to the ring. For a scaffold like isatin, a 5-chlorosulfonyl group makes the N1-proton more acidic compared to unsubstituted isatin, which can influence its reactivity in N-alkylation reactions. [4]

Spectroscopic Differentiation

Distinguishing between 5- and 3-chlorosulfonyl isomers is readily achievable using standard spectroscopic techniques, particularly NMR. The substitution pattern creates a unique electronic environment and spatial relationship for each proton and carbon atom.

| Technique | 5-Chlorosulfonyl Isomer (e.g., on a 1,3-disubstituted ring) | 3-Chlorosulfonyl Isomer (e.g., on a 1,2-disubstituted ring) | Rationale |

| ¹H NMR | Protons adjacent to the -SO₂Cl group will show a significant downfield shift. The coupling patterns will reflect the specific proton relationships (e.g., doublets, triplets, or more complex multiplets depending on the scaffold). | Protons adjacent to the -SO₂Cl group will also be shifted downfield. The key difference lies in the splitting patterns, which will reflect a different set of adjacent protons compared to the 5-isomer. | The -SO₂Cl group is strongly deshielding. The spin-spin coupling (J-coupling) provides clear information about proton connectivity. |

| ¹³C NMR | The ipso-carbon (C-5) bearing the -SO₂Cl group will appear at a characteristic chemical shift. Other carbons in the ring will be shifted based on proximity and resonance effects. | The ipso-carbon (C-3) will have a similar shift to the C-5 in the other isomer, but the shifts of all other carbons in the ring will be different, providing a unique fingerprint. | Chemical shifts are highly sensitive to the local electronic environment. [5] |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric S=O stretches around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. | Similar characteristic S=O stretches. IR is less effective than NMR for distinguishing between these specific regioisomers. | The vibrational frequency of the sulfonyl group is largely independent of its position on the ring. |

| Mass Spectrometry | Will show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1 due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation may involve loss of SO₂ or Cl. | Will show the identical molecular weight and isotopic pattern as the 5-isomer. Fragmentation patterns may differ slightly but are often not sufficient for unambiguous identification alone. | Isomers have the same mass. Differences in fragmentation arise from the stability of the resulting fragment ions, which can be influenced by the substituent pattern. |

Implications for Drug Design and Development

The choice between isomers is a critical strategic decision in drug discovery.

-

Synthetic Feasibility: As discussed, the 5-isomer is often the kinetically and thermodynamically favored product in EAS reactions, making it more synthetically accessible and cost-effective to produce on a large scale. The 3-isomer may require a multi-step, directed synthesis, increasing complexity and cost.

-

Target Binding and Molecular Geometry: The spatial orientation of the sulfonyl group dictates how a drug candidate fits into a protein's binding pocket. A sulfonamide derived from a 5-isomer will project its R-group into a different region of space compared to one derived from a 3-isomer. This can be the difference between a potent inhibitor and an inactive compound.

-

Physicochemical Properties: The position of the highly polar sulfonyl group affects the molecule's overall dipole moment, which in turn influences its solubility, crystal packing, and membrane permeability. These properties are critical for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Hypothetical impact of isomerism on drug-target binding.

Conclusion

The differences between 5-chlorosulfonyl and 3-chlorosulfonyl isomers are profound, extending from their synthetic accessibility to their ultimate biological function. The 5-isomer is frequently the product of kinetically controlled electrophilic substitution on many common drug scaffolds, making it a more common and accessible building block. In contrast, the 3-isomer is often synthetically challenging to obtain directly. These isomers exhibit distinct reactivity profiles and unique spectroscopic fingerprints, allowing for their unambiguous characterization. For the drug development professional, understanding these core differences is paramount for making informed decisions in lead optimization, process development, and the overall strategic design of novel therapeutics.

References

-

Mishra P, Mishra A, Bahe A, Roy A, Das R. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 2021;8(4):1089–98.

-

Clay, C. M. Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. 2011. Wright State University, CORE Scholar.

-

Ghorab, M. M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;173:334-373.

-

Fortenberry, R. C. Spectroscopy of ClS2 Isomers: Implications for Sulfur–Chlorine Chemistry. The Planetary Science Journal. 2023;4(10):185.

-

Wang, L., et al. Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry. 2017;27(5):395-402.

-

Asif, M. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. 2019.

-

Percec, V., et al. Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry. 2001;66(6):2104-2117.

-

Asif, M. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.

-

Chemistry Steps. Sulfonation of Benzene.

-

BenchChem. A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride. 2025.

-

Ramamurthy, V. and Liu, R. S. H. Spectroscopic properties of molecules related to hindered isomers of retinal. Journal of Chemical Sciences. 1979;88(3):239-254.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 5. ias.ac.in [ias.ac.in]

Methodological & Application

Application Note: Precision Synthesis of Sulfonamides from 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

Executive Summary

This application note details the synthetic protocols for derivatizing 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid to generate sulfonamide libraries. This scaffold is a critical intermediate in the synthesis of diuretics (related to indapamide/metolazone classes) and ion channel modulators.

The core challenge in this synthesis is the chemoselective functionalization of the sulfonyl chloride (

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The starting material contains two electrophilic sites (potential) and one acidic site.

-

Sulfonyl Chloride (C3): Highly reactive electrophile (

vs. COOH). -

Carboxylic Acid (C1): Acidic proton (

). In the presence of base, it forms a carboxylate, which is nucleophilic but poor at self-coupling under these conditions. -

Steric Gate (C2-Methyl): The methyl group at position 2 provides steric bulk, potentially slowing down the approach of nucleophiles to the C3-sulfonyl group.

Operational Logic:

To prevent side reactions, we utilize the acidity of the carboxyl group. By converting the

Reaction Pathway Visualization

Figure 1: Chemoselective activation pathway. The carboxylate formation protects the carbonyl center, directing the amine exclusively to the sulfonyl chloride.

Experimental Protocols

Method A: The Schotten-Baumann Protocol (Aqueous/Biphasic)

Best for: Aliphatic amines, robust anilines, and scale-up.

Reagents:

-

Substrate: 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Base:

(2.5 equiv) or -

Solvent: Water (if amine is soluble) or THF/Water (1:1)

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.1 equiv) and

(2.5 equiv) in water (10 vol). If the amine is insoluble in water, add THF until a clear solution or fine suspension is obtained. -

Addition: Cool the mixture to 0–5 °C. Add the sulfonyl chloride substrate (1.0 equiv) portion-wise as a solid over 15 minutes.

-

Why? Solid addition minimizes the exposure of the sulfonyl chloride to water before it dissolves and reacts with the amine.

-

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Monitoring: The reaction mixture should become homogeneous (product is a soluble salt).

-

-

Workup (The "Acid Switch"):

-

Wash the basic reaction mixture with Ethyl Acetate (

) to remove unreacted amine and neutral impurities. Discard organic layer. -

Acidify the aqueous layer to pH 1–2 using 6N HCl.

-

The product will precipitate as a white/off-white solid. Filter, wash with water, and dry.[1]

-

Method B: Anhydrous Organic Protocol

Best for: Valuable, hydrolytically sensitive, or weakly nucleophilic amines.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.0 – 1.1 equiv

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) or Anhydrous THF

Step-by-Step Procedure:

-

Dissolution: In a dry flask under nitrogen, dissolve the amine (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM (10 vol).

-

Addition: Cool to 0 °C. Add the sulfonyl chloride substrate (1.0 equiv) dissolved in a minimum amount of DCM dropwise.

-

Note: The reaction is exothermic. Maintain Temp < 10 °C.

-

-

Completion: Stir at RT for 3–6 hours. Monitor by LCMS (look for mass

or -

Workup:

-

Evaporate volatiles (optional, or proceed to extraction).

-

Partition residue between saturated

and Ethyl Acetate. -

Crucial Step: The product moves to the aqueous layer (as carboxylate). Impurities stay in organic.

-

Separate layers. Acidify the aqueous layer (pH 2) and extract back into Ethyl Acetate. Dry (

) and concentrate.

-

Data Analysis & Troubleshooting

Comparison of Methods

| Feature | Method A (Schotten-Baumann) | Method B (Anhydrous) |

| Reaction Medium | Water or THF/Water | DCM or THF (Dry) |

| Base | Inorganic ( | Organic (TEA, DIPEA, Pyridine) |

| Impurity Profile | Hydrolysis (Sulfonic acid) possible | Minimal hydrolysis |

| Workup Speed | Fast (Precipitation) | Medium (Extraction) |

| Yield (Typical) | 75 – 90% | 85 – 95% |

| Cost | Low | Moderate |

Self-Validating Purification Logic

The presence of the carboxylic acid allows for a purification strategy that validates the chemical integrity of the product without chromatography.

Figure 2: The "Acid-Base Switch" purification logic. This workflow ensures that only compounds retaining the acidic moiety (the desired product) are isolated.

References

-

General Sulfonamide Synthesis

-

Reaction of Chlorosulfonyl Benzoic Acids

-

Selectivity in Acyl/Sulfonyl Chemistry

-

Biological Context (P2Y14 Antagonists)

Sources

- 1. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid in Drug Discovery & Bioanalysis

Executive Summary

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (hereafter CCMBA ) represents a "privileged scaffold" in medicinal chemistry. Its structure combines two distinct electrophilic sites—a highly reactive sulfonyl chloride and a modifiable carboxylic acid—arranged around a lipophilic, sterically defined toluene core.

This guide moves beyond basic characterization to provide actionable protocols for chemoselective functionalization . We explore its dual utility:

-

Pharmaceutical Synthesis: As a core building block for sulfonamide-based diuretics, SGLT2 inhibitors, and antitumor agents.

-

Bioanalytical Chemistry: As a high-efficiency "Charge-Switch" derivatization agent for enhancing the ionization of neutral lipids in Mass Spectrometry (MS).

Chemical Architecture & Reactivity Profile

Understanding the reactivity hierarchy is critical for high-yield synthesis. CCMBA possesses a Reactivity Gradient that allows for sequential, one-pot functionalization without protecting groups.

| Functional Moiety | Reactivity | Primary Application | Handling Constraint |

| Sulfonyl Chloride ( | High (Kinetic Product) | Rapid reaction with amines to form sulfonamides. | Extremely moisture sensitive. Hydrolyzes to sulfonic acid. |

| Carboxylic Acid ( | Moderate (Thermodynamic) | Coupling with amines/alcohols (requires activation). | Can participate in self-condensation if activated indiscriminately. |

| Chlorine ( | Low (Inert under std. conditions) | Lipophilic handle; potential for Pd-catalyzed coupling (Suzuki/Buchwald). | Stable. |

| Methyl ( | Steric/Electronic | Ortho-effect protects the carboxylic acid; increases LogP. | Stable. |

Reactivity Map (Graphviz)

Caption: Chemoselective workflow. The sulfonyl chloride reacts preferentially with amines, allowing the carboxylic acid to remain distinct for secondary functionalization.

Application A: Pharmaceutical Synthesis (Sulfonamide-Amide Scaffolds)

This protocol describes the synthesis of a Sulfonamide-Amide Hybrid , a structural motif common in diuretic drugs (e.g., thiazide-like analogs) and carbonic anhydrase inhibitors.

Protocol 1: Chemoselective Sulfonamidation

Objective: Selectively react the

Materials:

-

CCMBA (1.0 eq)

-

Primary Amine (e.g., tert-butylamine or heterocyclic amine) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Anhydrous THF or DCM

-

Atmosphere: Nitrogen/Argon

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve CCMBA in anhydrous THF (0.2 M concentration).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses potential side reactions with the carboxylic acid and controls the exotherm.

-

Addition: Mix the Target Amine with DIPEA in a separate vial. Add this mixture dropwise to the CCMBA solution over 20 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check via TLC or LC-MS. The starting material (CCMBA) should disappear. The product will be the Sulfonamido-benzoic acid.

-

Workup (Critical):

-

Acidify the mixture with 1N HCl to pH ~2.

-

Extract with Ethyl Acetate (

). -

Wash organic layer with Brine, dry over

. -

Note: Do not use basic workup initially, or the product (a carboxylic acid) will stay in the aqueous phase.

-

Protocol 2: Carboxylic Acid Activation & Coupling

Objective: Convert the intermediate Sulfonamido-benzoic acid into the final drug scaffold.

Step-by-Step Procedure:

-

Activation: Dissolve the intermediate from Protocol 1 in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

-

Coupling: Add the second amine (e.g., an amino-indoline or aniline derivative) (1.2 eq).

-

Reaction: Stir at RT for 4–12 hours.

-

Purification: The final product is neutral/basic. Perform standard aqueous workup followed by Flash Column Chromatography (Hexane/EtOAc gradient).

Application B: Bioanalytical "Charge-Switch" Derivatization

CCMBA is an excellent reagent for Lipidomics . Many neutral lipids (sterols, glycerols) ionize poorly in Mass Spectrometry. Reacting them with CCMBA introduces a permanent negative charge site (if hydrolyzed) or high electron affinity, significantly lowering the Limit of Detection (LOD).

Mechanism: The sulfonyl chloride reacts with lipid hydroxyl groups (

Protocol: High-Sensitivity Lipid Derivatization

Target Analytes: Cholesterol, Diacylglycerols (DAGs), Tocopherols.[1]

Reagents:

-

Reagent Solution: 50 mg/mL CCMBA in Acetonitrile (ACN).

-

Catalyst: Pyridine (anhydrous).

Workflow:

-

Sample Prep: Dry the lipid extract (plasma/tissue) under nitrogen flow.

-

Reaction: Add 100

of Reagent Solution and 20 -

Incubation: Vortex and heat at 60°C for 40 minutes .

-

Why 60°C? Sterically hindered sterols require thermal energy to overcome the ortho-methyl group on the CCMBA ring.

-

-

Quenching: Add 20

of water to hydrolyze excess reagent (converts excess CCMBA to the sulfonic acid, which elutes at the solvent front). -

Analysis: Inject onto RP-UHPLC-MS/MS (Negative Mode).

Data Interpretation:

-

Shift: Look for the mass shift corresponding to the added moiety:

. -

Benefit: The 5-Chloro and 2-Methyl groups increase the hydrophobicity of the tag, improving retention of polar lipids on Reverse Phase columns compared to standard sulfonyl chlorides.

Critical Safety & Handling (SDS Summary)

Hazard Identification:

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H317: May cause an allergic skin reaction (Sensitizer).[2][3]

-

EUH014: Reacts violently with water.

Storage Protocol:

-

Condition: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Visual QC: Pure compound is a white/off-white solid. If the solid appears yellow or "gummy," significant hydrolysis has occurred.

-

Disposal: Quench excess reagent with dilute NaOH/Ice mixture before disposal. Do not pour directly into aqueous waste streams.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of | Use freshly distilled THF or commercial anhydrous solvents (sealed). Flame-dry glassware. |

| Impurity: Sulfonic Acid | Moisture ingress during storage or weighing. | Weigh quickly in a glovebox or dry bag. |

| No Reaction (Step 2) | Steric hindrance from the 2-Methyl group. | Switch activation agent from EDC to HATU or PyBOP. Increase temperature to 40°C. |

| LC-MS Peak Broadening | Acidic moiety causing tailing. | Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase. |

References

-

Synthesis of Sulfonamide Scaffolds

-

Lipidomics Derivatization (Methodological Basis)

- Title: "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis."

- Source: Analytical Chemistry (ACS Public

-

URL:[Link]

- Note: This reference establishes the protocol for the 3-chlorosulfonyl analog, which is adapted here for the 5-chloro-2-methyl deriv

-

Chemical Safety Data

- Title: "2-Amino-5-chloro-3-methylbenzoic acid (Precursor D

- Source: PubChem Compound Summary.

-

URL:[Link]

- General Sulfonyl Chloride Handling: Title: "Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions." Source: BenchChem Technical Guides.

Disclaimer: This document is for research and development purposes only. All synthesis should be performed by qualified personnel in a fume hood.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective One-Pot Sulfonamide Synthesis via Chlorosulfonyl Benzoic Acids

[1]

Executive Summary

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and anticancer agents. This guide details the chemoselective synthesis of sulfonamido-benzoic acids using chlorosulfonyl benzoic acids (e.g., 2-, 3-, or 4-chlorosulfonyl benzoic acid).

Unlike simple sulfonyl chlorides, these bifunctional reagents possess both a highly reactive sulfonyl chloride (

Scientific Foundation & Mechanism

The Electrophilic Differential

The success of this protocol relies on the significant reactivity gap between the sulfonyl chloride and the carboxylic acid.

-

Sulfonyl Chloride (

): Highly electrophilic. Reacts rapidly with nucleophiles (amines) via a concerted -

Carboxylic Acid (

): Under neutral or basic conditions without activation agents (like HATU or EDC), the carboxylate anion is non-electrophilic and acts merely as a spectator or solubilizing group.

Reaction Pathway

The amine nucleophile attacks the sulfur center. A base (organic or inorganic) is required to scavenge the liberated HCl and to deprotonate the carboxylic acid, ensuring the starting material dissolves in aqueous/polar media.

Figure 1: Mechanistic pathway highlighting the competition between productive amination and hydrolytic degradation.

Experimental Protocols

Protocol A: The "Green" Aqueous Method (Schotten-Baumann)

Best for: Scale-up, polar amines, and rapid purification without chromatography. Principle: Uses water/acetone as solvent. The product (an acid) is soluble in base but precipitates upon acidification, allowing for filtration-based isolation.

Reagents

-

Substrate: 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

-

Amine: Primary or secondary amine (1.1 equiv)

-

Base:

(2.5 equiv) -

Solvent: Water : Acetone (1:1 v/v)

Step-by-Step Workflow

-

Preparation: Dissolve

(2.5 equiv) and the Amine (1.1 equiv) in water/acetone (1:1) in a round-bottom flask. -

Temperature Control: Cool the mixture to 0–5 °C using an ice bath. Critical: Higher temperatures promote hydrolysis of the sulfonyl chloride.

-

Addition: Add 4-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise over 15 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

-

Monitoring: Check by TLC (System: EtOAc/MeOH/HOAc) or LC-MS.

-

-

Workup (Self-Purifying):

-

Concentrate to remove acetone (rotary evaporator).

-

Acidify the remaining aqueous solution carefully with 1N HCl to pH ~2.

-

Observation: The sulfonamido-benzoic acid will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Anhydrous Organic Method

Best for: Lipophilic amines, moisture-sensitive substrates, or high-throughput library synthesis.

Reagents

-

Substrate: 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

-

Amine: 1.0 equiv

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Workflow

-

Solubilization: Suspend 4-(chlorosulfonyl)benzoic acid in anhydrous DCM/THF under nitrogen atmosphere.

-

Base Addition: Add DIPEA (3.0 equiv). The suspension should clear as the carboxylate salt forms.

-

Cooling: Cool to 0 °C .

-

Amine Addition: Add the amine (dissolved in minimal solvent) dropwise.

-

Reaction: Stir at 0 °C for 30 mins, then warm to RT for 4 hours.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1N HCl (to remove excess base/amine).

-

Wash with Brine.

-

Dry over

, filter, and concentrate.

-

Data Summary & Condition Selection

| Parameter | Protocol A (Aqueous) | Protocol B (Anhydrous) |

| Solvent System | Water / Acetone | DCM, THF, or DMF |

| Base | ||

| Temp | 0°C | 0°C |

| Purification | Precipitation (Acidification) | Extraction / Column Chromatography |

| Yield (Typical) | 85–95% | 70–90% |

| Green Score | High (No halogenated solvents) | Low/Medium |

| Limit | Hydrolysis risk if too warm | Solubility of zwitterionic products |

Advanced Workflow: Decision Logic

Use the following logic tree to select the optimal protocol for your specific amine substrate.

Figure 2: Decision matrix for protocol selection based on amine physiochemical properties.

Troubleshooting & "Notes from the Bench"

Avoiding Hydrolysis (The "Dead End")

The most common failure mode is the conversion of the sulfonyl chloride to a sulfonic acid (

-

Symptom: Product stays in the aqueous phase during workup and does not precipitate upon acidification.

-

Fix: Ensure the reaction starts at 0 °C. If using Protocol A, increase the amine:chloride ratio to 1.2:1 to outcompete water.

The "One-Pot" Extension (Library Synthesis)

Because the product contains a free carboxylic acid, it can be reacted further in the same pot (specifically in Protocol B) to create Sulfonamide-Amides.

-

Method: After sulfonamide formation is complete (checked by LCMS), add a coupling reagent (e.g., HATU or T3P) and a second amine directly to the reaction mixture.

-

Value: Rapidly generates diverse libraries without intermediate isolation.

Storage of Reagents

Chlorosulfonyl benzoic acids are moisture sensitive.

-

Check: If the solid smells strongly of HCl or looks "wet/clumpy," it has hydrolyzed. Recrystallize from dry toluene or purchase fresh stock.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1] (Classic reference for biphasic amide/sulfonamide synthesis). [Link]

-

One-Pot Synthesis of Sulfonamides. Journal of the American Chemical Society (Princeton Group). (Context on modern decarboxylative methods vs. direct coupling). [Link]

-

Green Chemistry Approaches to Sulfonamide Synthesis. MDPI. (Validation of aqueous carbonate methods). [Link]

Application Note: Chemoselective Synthesis of Sulfonamides via 5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid

Executive Summary

The synthesis of highly functionalized sulfonamides is a cornerstone of modern drug discovery and bioconjugation.[1] is a versatile, bifunctional building block featuring both a highly electrophilic sulfonyl chloride and a protic carboxylic acid. This application note details the mechanistic rationale and optimized protocols for the chemoselective sulfonylation of primary aromatic amines (anilines) using this reagent. By exploiting the differential electrophilicity of the functional groups, researchers can achieve quantitative yields of the target sulfonamide without the need for cumbersome carboxylic acid protecting groups.

Mechanistic Rationale & Chemoselectivity

Chemoselectivity Principle: When an aniline is introduced to 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid, two potential electrophilic sites exist: the sulfonyl chloride (-SO₂Cl) and the carboxylic acid (-COOH). At ambient temperatures, carboxylic acids do not undergo nucleophilic acyl substitution with amines; instead, they participate in a rapid, reversible acid-base reaction to form an unreactive [2]. Conversely, the sulfonyl chloride is a[3]. The aniline selectively attacks the sulfonyl sulfur, ensuring excellent [4] over amide formation.

Reaction Mechanism & Steric Acceleration: The nucleophilic substitution at the tetracoordinate sulfur proceeds via an addition-elimination pathway. The aniline nucleophile attacks the sulfur atom, forming a [5]. The electron-withdrawing 5-chloro substituent inductively increases the electrophilicity of the sulfur center, lowering the activation energy for this attack.

Interestingly, the 2-methyl group provides significant steric hindrance. While steric bulk typically retards S_N2 reactions at carbon, in sulfonyl chlorides, ortho-alkyl groups can induce a counterintuitive [5]. The highly compressed ground-state structure experiences a relief of steric strain upon transitioning to the TBPI, facilitating the rapid expulsion of the chloride leaving group. A tertiary amine base (e.g., Triethylamine or Pyridine) is strictly required to [3], preventing the protonation of the unreacted aniline which would otherwise stall the reaction.

Chemoselective sulfonylation via a trigonal bipyramidal intermediate (TBPI).

Experimental Design & Parameter Optimization

Stoichiometric Causality (The "Double-Base" Rule): A critical, often-overlooked factor when working with 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is its free carboxylic acid group. Before any sulfonylation occurs, the -COOH group will immediately consume one equivalent of the added base to form a carboxylate salt. Therefore, a minimum of 2.0 equivalents of base is required (1 eq to deprotonate the carboxylic acid, and 1 eq to neutralize the HCl byproduct). We recommend 2.5–3.0 equivalents to ensure the reaction medium remains sufficiently basic throughout the catalytic cycle.

Optimization of Reaction Conditions: We evaluated various conditions using aniline (1.1 eq) as the model substrate to establish the most robust protocol.

| Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observations |

| THF | DIPEA (2.5 eq) | 0 to RT | 6 | 78% | Moderate yield; sluggish chloride elimination due to solvent polarity. |

| DCM | TEA (2.5 eq) | 0 to RT | 4 | 92% | Optimal yield; clean impurity profile and easy workup. |

| Pyridine | Pyridine (Solvent) | RT | 2 | 95% | Fastest reaction (nucleophilic catalysis); difficult solvent removal. |

| DCM | TEA (1.1 eq) | 0 to RT | 24 | <20% | Reaction stalled due to base depletion by the -COOH group. |

Detailed Experimental Protocol

Materials Required:

-

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 mmol, 1.0 eq)

-

Aniline (1.1 mmol, 1.1 eq)

-

Triethylamine (TEA) (2.5 mmol, 2.5 eq)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

1M HCl (aq) and Saturated NaHCO₃ (aq)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Ar) to prevent competitive hydrolysis of the sulfonyl chloride.

-

Substrate Dissolution: Suspend 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (1.0 eq) in 10 mL of anhydrous DCM. Causality Note: The starting material may not fully dissolve until the base is added due to intermolecular hydrogen bonding of the carboxylic acids.

-

Cooling & Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add TEA (2.5 eq) dropwise over 5 minutes. The mixture will become homogeneous as the soluble triethylammonium carboxylate salt forms.

-

Nucleophile Addition: Add aniline (1.1 eq) dropwise. Maintain the temperature at 0 °C for 15 minutes to control the initial exotherm and suppress potential side reactions.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Eluent: DCM/MeOH 9:1, UV active).

Phase-Switch Workup Strategy: Because the desired product contains a free carboxylic acid, it can be purified using a highly efficient acid-base phase-switch extraction, completely bypassing the need for silica gel column chromatography.

-

Alkaline Extraction: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and shake vigorously.

-

Phase Separation: The unreacted aniline and non-polar organic impurities remain in the lower DCM layer. The target sulfonamide product partitions into the upper aqueous layer as a highly soluble sodium carboxylate salt. Discard the DCM layer.

-

Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl until the pH reaches 2.0–3.0. The protonated sulfonamide product will rapidly precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate through a Büchner funnel, wash with cold distilled water (2 × 10 mL), and dry under high vacuum to afford pure 5-chloro-3-(N-phenylsulfamoyl)-2-methylbenzoic acid.

Phase-switch workup exploiting the carboxylic acid for chromatography-free purification.

References

Sources

- 1. chem960.com [chem960.com]

- 2. S.y. carboxylic acid | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Sulfonyl Chloride Derivatives in Medicinal Chemistry

Introduction: The Indispensable Role of Sulfonyl Chlorides in Drug Discovery